molecular formula C2H7O4P B120628 (2-Hydroxyethyl)phosphonic acid CAS No. 22987-21-9

(2-Hydroxyethyl)phosphonic acid

Cat. No. B120628
CAS RN: 22987-21-9
M. Wt: 126.05 g/mol
InChI Key: SEHJHHHUIGULEI-UHFFFAOYSA-N
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Description

“(2-Hydroxyethyl)phosphonic acid” is an isotope-labeled analog of a metabolite of the polar pesticide ethephon . It is also one of the intermediates of Fosfomycin, an antibiotic that exhibits a broad spectrum of antibacterial activity .


Synthesis Analysis

“(2-Hydroxyethyl)phosphonic acid” may be used as a deuterated internal standard to quantify the analyte in foods of plant origin by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .


Molecular Structure Analysis

The molecular formula of “(2-Hydroxyethyl)phosphonic acid” is C2H7O4P . The average mass is 126.048 Da and the monoisotopic mass is 126.008194 Da .


Chemical Reactions Analysis

“(2-Hydroxyethyl)phosphonic acid” is used in the study of 2-hydroxyethylphosphonate dioxygenase reaction mechanism . It is also a required intermediate in labelled Fosfomycin biosynthesis .


Physical And Chemical Properties Analysis

“(2-Hydroxyethyl)phosphonic acid” has a density of 1.6±0.1 g/cm3, a boiling point of 398.8±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It has an enthalpy of vaporization of 75.1±6.0 kJ/mol and a flash point of 195.0±28.4 °C .

Scientific Research Applications

Bioactive Properties and Material Functionalization

(2-Hydroxyethyl)phosphonic acid and related phosphonic acids are utilized for a range of applications due to their structural analogy with phosphate moieties and their coordination or supramolecular properties. These include bioactive properties (e.g., in drug and pro-drug development), bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Biosynthesis and Antibiotic Production

2-Hydroxyethyl-phosphonate, a derivative of phosphonic acid, is a common intermediate in the biosynthesis of various structurally diverse phosphonate natural products. This compound is synthesized from phosphonoacetaldehyde by specific metal-dependent alcohol dehydrogenases (ADHs), which are critical for the production of antibiotics such as fosfomycin and phosphinothricin tripeptide (Shao et al., 2008).

Prebiotic Relevance

Phosphonic acids, including 2-hydroxyethyl phosphonic acid, have been identified as key prebiotic carriers of phosphorus. They play an important role in the prebiotic synthesis of various organic compounds, highlighting their significance in the evolution of life and prebiotic chemistry (de Graaf, Visscher, & Schwartz, 1997).

Adhesive Polymer Synthesis

2-Hydroxyethyl phosphonic acid derivatives are used in the synthesis of adhesive polymers. These phosphonic acid monomers are synthesized through various chemical reactions, and their structure and adhesive properties have been explored in detail (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).

Biomedical Applications

Phosphonic acid monolayers, including those derived from 2-hydroxyethyl phosphonic acid, are utilized for immobilizing bioactive molecules on surfaces like titanium. This has significant applications in biomedical fields, especially in the development of biomaterials and biosensors (Adden et al., 2006).

Synthesis of Enantioselective Compounds

2-Hydroxyethyl phosphonic acid is involved in the synthesis of enantioselective compounds. The compound's derivatives are used in asymmetric hydrophosphonylation reactions to produce enantioenriched α-hydroxy phosphonates, a key process in organic chemistry (Suyama, Sakai, Matsumoto, Saito, & Katsuki, 2010).

Surface Modification and Nanomaterial Synthesis

Phosphonic acids, including 2-hydroxyethyl phosphonic acid, are increasingly used in controlling surface/interface properties in hybrid materials, electronic devices, and in the synthesis of nanomaterials. Their role in forming self-assembled monolayers on inorganic substrates is crucial for various technological applications (Guerrero et al., 2013).

Safety And Hazards

“(2-Hydroxyethyl)phosphonic acid” is classified as a dangerous substance. The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Future Directions

Phosphorus-based (meth)acrylates represent an important class of monomers which has been widely studied for over 20 years, as the corresponding polymers, bearing phosphonated ester, phosphonic acid, or phosphoric ester functions, exhibit interesting properties . They are extensively used in industry, notably to bind metals . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field, as they are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones .

properties

IUPAC Name

2-hydroxyethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P/c3-1-2-7(4,5)6/h3H,1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHJHHHUIGULEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177531
Record name Phosphonic acid, (2-hydroxyethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyethyl)phosphonic acid

CAS RN

22987-21-9
Record name 2-Hydroxyethanephosphonic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (2-hydroxyethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, (2-hydroxyethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxyethyl)phosphonic acid
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Record name (2-Hydroxyethyl)phosphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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